molecular formula C11H14N2O3S B14362539 N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide CAS No. 93104-17-7

N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide

Cat. No.: B14362539
CAS No.: 93104-17-7
M. Wt: 254.31 g/mol
InChI Key: VXFVZCGXZPDFMJ-UHFFFAOYSA-N
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Description

N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide is an organic compound characterized by the presence of an ethenesulfonyl group attached to a phenyl ring, which is further connected to a beta-alaninamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases and elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide can undergo various types of chemical reactions, including:

    Oxidation: The ethenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the ethenesulfonyl group or the amide moiety.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ethenesulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenesulfonyl group can yield sulfone derivatives, while nucleophilic substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide has several applications in scientific research, including:

Mechanism of Action

The mechanism by which N3-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide exerts its effects involves interactions with specific molecular targets. The ethenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other ethenesulfonyl-substituted aromatic compounds and beta-alaninamide derivatives. Examples include:

  • N~3~-[4-(Ethenesulfonyl)phenyl]-propionamide
  • N~3~-[4-(Ethenesulfonyl)phenyl]-glycinamide

Uniqueness

N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide is unique due to the specific combination of the ethenesulfonyl group and the beta-alaninamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

93104-17-7

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

3-(4-ethenylsulfonylanilino)propanamide

InChI

InChI=1S/C11H14N2O3S/c1-2-17(15,16)10-5-3-9(4-6-10)13-8-7-11(12)14/h2-6,13H,1,7-8H2,(H2,12,14)

InChI Key

VXFVZCGXZPDFMJ-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C1=CC=C(C=C1)NCCC(=O)N

Origin of Product

United States

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